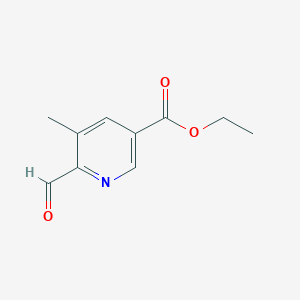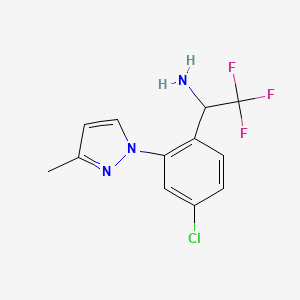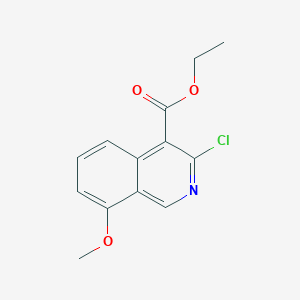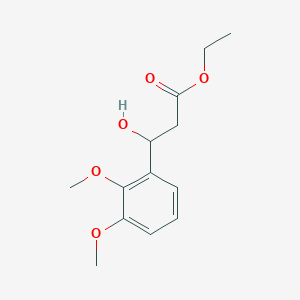
Ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group and two methoxy groups attached to a phenyl ring, which is further connected to a propanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Starting Material: 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoic acid
Reagent: Ethanol
Catalyst: Sulfuric acid or hydrochloric acid
Conditions: Reflux for several hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 3-(2,3-dimethoxyphenyl)-3-oxopropanoate.
Reduction: Formation of 3-(2,3-dimethoxyphenyl)-3-hydroxypropanol.
Substitution: Formation of derivatives with substituted functional groups on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The ester group can undergo hydrolysis to release the active 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoic acid, which can further interact with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
Ethyl 3-(4-methoxyphenyl)-3-hydroxypropanoate: Similar structure but with a single methoxy group at the 4 position.
Ethyl 3-(2,3-dimethoxyphenyl)-3-oxopropanoate: An oxidized form of the compound with a carbonyl group instead of a hydroxy group.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H18O5 |
|---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
ethyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H18O5/c1-4-18-12(15)8-10(14)9-6-5-7-11(16-2)13(9)17-3/h5-7,10,14H,4,8H2,1-3H3 |
InChI-Schlüssel |
CRNCNEFPBXFXEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=C(C(=CC=C1)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


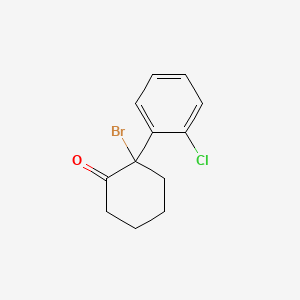
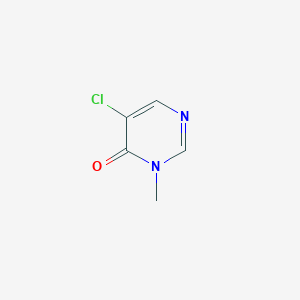

![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13672350.png)
![7-Bromo-4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13672355.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine](/img/structure/B13672357.png)
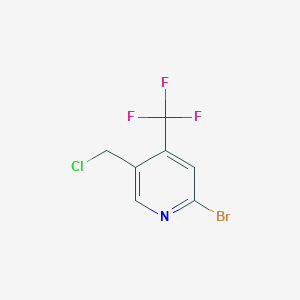
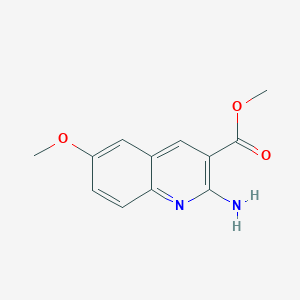
![Imidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13672368.png)
![8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile](/img/structure/B13672374.png)
